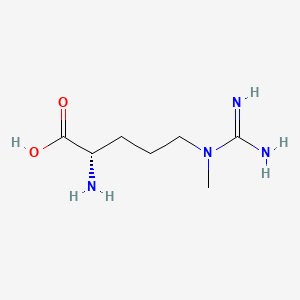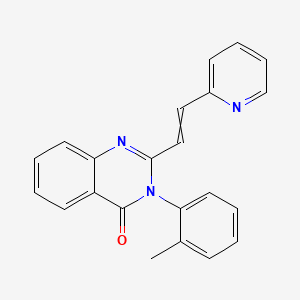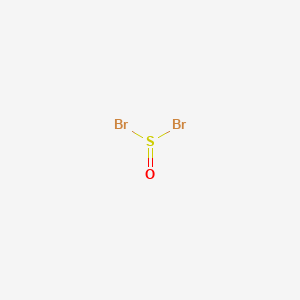
delta-N-Methylarginine
Vue d'ensemble
Description
Delta-N-Methylarginine is a methylated derivative of the amino acid arginine. It is primarily known for its role as an inhibitor of nitric oxide synthase, an enzyme responsible for the production of nitric oxide. This compound is used extensively as a biochemical tool to study the physiological roles of nitric oxide .
Applications De Recherche Scientifique
Delta-N-Methylarginine has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the methylation of arginine residues and the effects of methylation on protein function.
Biology: The compound is employed to investigate the role of nitric oxide in various biological processes, including cell signaling and immune response.
Medicine: this compound is used in medical research to explore its potential therapeutic applications, particularly in conditions where nitric oxide production is dysregulated.
Mécanisme D'action
Delta-N-Methylarginine inhibits nitric oxide synthase, which plays a crucial role in the regulation of transcription, protein function, and RNA metabolism . The inhibiting effect of this compound on vasodilation is lower in hypertensive patients than in normal subjects, indicating endothelial dysfunction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Delta-N-Methylarginine is synthesized through the methylation of arginine residues. The methylation process is catalyzed by the protein arginine N-methyltransferase family of enzymes. These enzymes utilize S-adenosyl-L-methionine as a methyl donor to transfer methyl groups to the guanidino nitrogen atoms of arginine residues .
Industrial Production Methods: The reaction conditions typically include the presence of S-adenosyl-L-methionine and appropriate buffers to maintain the enzyme activity .
Analyse Des Réactions Chimiques
Types of Reactions: Delta-N-Methylarginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the methylated arginine residues, potentially altering the compound’s activity.
Substitution: Substitution reactions can occur at the guanidino nitrogen atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce different substituted arginine compounds .
Comparaison Avec Des Composés Similaires
NG-Monomethyl-L-arginine (L-NMMA): Another inhibitor of nitric oxide synthase, used to study the role of nitric oxide in various physiological processes.
Asymmetric Dimethylarginine (ADMA): An endogenous inhibitor of nitric oxide synthase, involved in the regulation of nitric oxide production.
Symmetric Dimethylarginine (SDMA): A methylated arginine derivative that does not inhibit nitric oxide synthase but is involved in other regulatory processes.
Uniqueness: Delta-N-Methylarginine is unique in its specific inhibition of nitric oxide synthase and its use as a biochemical tool to study the physiological roles of nitric oxide. Unlike other similar compounds, this compound is not naturally occurring and is primarily used in experimental settings .
Propriétés
IUPAC Name |
(2S)-2-amino-5-[carbamimidoyl(methyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c1-11(7(9)10)4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H3,9,10)(H,12,13)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCWNEVAXQCMGP-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(C(=O)O)N)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC[C@@H](C(=O)O)N)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227848 | |
| Record name | delta-N-Methylarginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77044-73-6 | |
| Record name | N5-(Aminoiminomethyl)-N5-methyl-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77044-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-N-Methylarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077044736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | delta-N-Methylarginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-[2-Oxo-6-(1,2,3,4-tetrahydroxybutyl)morpholin-3-yl]propanamide](/img/structure/B1215240.png)
